![molecular formula C12H12Cl2O3 B1360705 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid CAS No. 870287-01-7](/img/structure/B1360705.png)
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Overview
Description
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, or DCOOH, is a compound of interest in the fields of scientific research and laboratory experiments. It is a derivative of hexanoic acid, an organic compound found naturally in some plants, and is composed of two chlorine atoms and an oxygen atom bonded to the hexanoic acid backbone. DCOOH is of particular interest due to its unique properties, as it is both a strong acid and a strong oxidizing agent.
Scientific Research Applications
- Antibacterial Properties DCBH has been investigated for its potential antibacterial effects. Studies indicate activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.
- Antiparasitic Effects In vitro studies suggest that DCBH may exhibit antiparasitic activity. It has shown effectiveness against various parasites, including Leishmania and Trypanosoma species.
Hydrazone Chemistry
properties
IUPAC Name |
6-(2,5-dichlorophenyl)-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-8-5-6-10(14)9(7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYYXOXZXMYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645418 | |
Record name | 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dichlorophenyl)-6-oxohexanoic acid | |
CAS RN |
870287-01-7 | |
Record name | 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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